5-Methoxy-7-benzofuranamine
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Overview
Description
5-Methoxy-7-benzofuranamine is a compound belonging to the benzofuran class of chemicals. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-Methoxy-7-benzofuranamine can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often involve the use of transition-metal catalysis for the cyclization of aryl acetylenes .
Chemical Reactions Analysis
5-Methoxy-7-benzofuranamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cuprous bromide, amino-sulfinic acid sodium, and palladium catalysts . Major products formed from these reactions include benzofuran derivatives with different substituents, which can exhibit enhanced biological activities .
Scientific Research Applications
5-Methoxy-7-benzofuranamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex benzofuran derivatives . In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of 5-Methoxy-7-benzofuranamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of bacteria by interfering with their cell wall synthesis . It also exhibits anticancer activity by inducing apoptosis in cancer cells through the activation of specific signaling pathways . The presence of the methoxy group at the 5-position enhances its biological activity by increasing its binding affinity to target proteins .
Comparison with Similar Compounds
5-Methoxy-7-benzofuranamine can be compared to other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . While these compounds share similar structural features, this compound is unique due to its specific substitution pattern, which contributes to its distinct biological activities . The comparison highlights the importance of structural modifications in enhancing the pharmacological properties of benzofuran compounds.
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
5-methoxy-1-benzofuran-7-amine |
InChI |
InChI=1S/C9H9NO2/c1-11-7-4-6-2-3-12-9(6)8(10)5-7/h2-5H,10H2,1H3 |
InChI Key |
KJTHWOJKZBKJDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CO2)N |
Origin of Product |
United States |
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